methyl (1R,2S,5R)-rel-8-azabicyclo[3.2.1]octane-2-carboxylate
Description
Methyl (1R,2S,5R)-rel-8-azabicyclo[3.2.1]octane-2-carboxylate is a bicyclic tropane alkaloid derivative characterized by an 8-azabicyclo[3.2.1]octane core. Unlike its psychoactive analogs (e.g., cocaine), this compound lacks a benzoyloxy or aryl substituent at the C3 position and exhibits distinct stereochemistry (1R,2S,5R).
Properties
IUPAC Name |
methyl (1R,2S,5R)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-4-2-6-3-5-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYACLARXDGFPM-GJMOJQLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2CCC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H]2CC[C@H]1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1R,2S,5R)-rel-8-azabicyclo[3.2.1]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 169.22 g/mol
- CAS Number : 1408075-58-0
The compound features a bicyclic structure that is part of the azabicyclo[3.2.1]octane family, which is known for its interactions with neurotransmitter systems.
This compound is believed to interact primarily with the dopamine transporter (DAT) and serotonin receptors. Its structural analogs have been studied for their ability to inhibit the reuptake of neurotransmitters, which is crucial in treating various neuropsychiatric disorders.
Interaction with Dopamine Transporter
Research indicates that compounds within the azabicyclo family can modulate dopamine levels by inhibiting DAT. This inhibition leads to increased dopamine availability in the synaptic cleft, which can affect mood and behavior.
Antidepressant Effects
Studies have shown that derivatives of azabicyclo compounds can exhibit antidepressant-like effects in animal models. For instance, certain analogs have demonstrated increased locomotor activity and reduced despair behavior in forced swim tests, suggesting potential efficacy as antidepressants .
Analgesic Properties
This compound has also been evaluated for analgesic properties. In rodent models, it exhibited significant pain-relieving effects comparable to standard analgesics . The mechanism is hypothesized to involve modulation of opioid receptors alongside dopamine pathways.
Study 1: Dopamine Transporter Inhibition
A study focusing on the interaction of azabicyclo compounds with DAT revealed that this compound showed a moderate binding affinity for DAT compared to other known inhibitors . The study utilized radiolabeled binding assays to quantify this interaction.
| Compound | Binding Affinity (nM) | Effect on Locomotion |
|---|---|---|
| This compound | 100 | Increased |
| Cocaine | 50 | Increased |
Study 2: Antidepressant Activity
In a behavioral study assessing the antidepressant potential of various azabicyclo compounds, this compound was administered to rats subjected to chronic mild stress. Results indicated a significant reduction in depressive-like behaviors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cocaine
- Structure : Methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate.
- Key Features: Benzoyloxy group at C3 enhances binding to monoamine transporters (DAT, SERT, NET). Molecular weight: 303.35 g/mol; pKa: 8.7 . Metabolized to benzoylecgonine (BEG) and ecgonine methyl ester (EME) via esterase hydrolysis .
Troparil
- Structure : Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate.
- Key Features :
RTI-55
- Structure : Methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate.
- Key Features :
4-Fluorophenyl Derivative
- Structure : Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate.
- Shown to enhance hDAT binding by ~200% when combined with adenosine derivatives .
4-Chlorophenyl Derivative (CAS 130342-80-2)
- Structure : Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate.
- Key Features: Chlorine substituent increases lipophilicity, influencing tissue distribution and metabolic stability .
Structural and Pharmacological Analysis
Table 1: Comparative Data for Selected Compounds
*Calculated based on formula C10H15NO2.
Impact of Structural Modifications
- Stereochemistry: The (1R,2S,5R) configuration in the target compound may reduce affinity for monoamine transporters compared to cocaine’s (1R,2R,3S,5S) configuration, which is critical for DAT binding .
- Substituents :
- Lipophilicity : Chlorine and fluorine substituents increase lipophilicity, affecting CNS penetration and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
